molecular formula C29H54ClNO2 B13787689 Benzylbis(2-hydroxyethyl)octadecylammonium chloride CAS No. 26271-97-6

Benzylbis(2-hydroxyethyl)octadecylammonium chloride

Cat. No.: B13787689
CAS No.: 26271-97-6
M. Wt: 484.2 g/mol
InChI Key: AYRXBFHUMVFQCM-UHFFFAOYSA-M
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Description

Benzylbis(2-hydroxyethyl)octadecylammonium chloride (CAS: 26271-97-6) is a quaternary ammonium salt (QAS) with the molecular formula C₂₉H₅₄ClNO₂ and a molecular weight of 484.198 g/mol . Structurally, it features an octadecyl (C₁₈) alkyl chain, a benzyl group, and two hydroxyethyl substituents bonded to a central nitrogen atom. This amphiphilic structure enables surfactant properties, including micelle formation and antimicrobial activity.

The compound is known under multiple synonyms, including Di(2-hydroxyethyl)stearylbenzylammonium chloride and n-benzyl-n,n-bis(2-hydroxyethyl)octadecan-1-aminium chloride . Trade names such as Bialcol, Lomades, and Orofar indicate its commercial use in disinfectants, preservatives, and pharmaceutical formulations . Its hydroxyethyl groups enhance hydrophilicity and hydrogen-bonding capacity, distinguishing it from simpler QAS variants like benzalkonium chloride (BAC) .

Properties

CAS No.

26271-97-6

Molecular Formula

C29H54ClNO2

Molecular Weight

484.2 g/mol

IUPAC Name

benzyl-bis(2-hydroxyethyl)-octadecylazanium;chloride

InChI

InChI=1S/C29H54NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(24-26-31,25-27-32)28-29-21-18-17-19-22-29;/h17-19,21-22,31-32H,2-16,20,23-28H2,1H3;1H/q+1;/p-1

InChI Key

AYRXBFHUMVFQCM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of benzylbis(2-hydroxyethyl)octadecylammonium chloride generally involves the following key steps:

  • Step 1: Preparation of N,N-bis(2-hydroxyethyl)benzylamine intermediate by reacting benzyl chloride with bis(2-hydroxyethyl)amine.
  • Step 2: Alkylation of the amine intermediate with octadecyl halide (usually bromide or chloride) to introduce the octadecyl group.
  • Step 3: Formation of the quaternary ammonium chloride salt.

This strategy is supported by the literature on related compounds such as N,N-bis(2-hydroxyethyl)benzylamine and benzyltriethylammonium chloride, which serve as analogues for understanding the reaction conditions and purification methods.

Preparation of N,N-bis(2-hydroxyethyl)benzylamine Intermediate

According to a detailed patent (US4748276A), the preparation of N,N-bis(2-hydroxyethyl)benzylamine is achieved by reacting benzyl chloride with bis(2-hydroxyethyl)amine in the presence of sodium carbonate as a base to suppress side reactions. The reaction is typically carried out in toluene at 70–100 °C, preferably 75–85 °C, with controlled addition of benzyl chloride to maintain the temperature and avoid by-product formation.

Key points from this method:

  • Use of equimolar amounts of benzyl chloride, bis(2-hydroxyethyl)amine, and sodium carbonate.
  • Controlled addition rate of benzyl chloride to maintain exothermic reaction temperature between 70–100 °C.
  • Reaction time is short, followed by addition of toluene, cooling, filtration to remove inorganic salts, and azeotropic distillation to remove water.
  • Resulting toluene solution contains nearly quantitative yield of N,N-bis(2-hydroxyethyl)benzylamine.

This process significantly reduces by-products such as N,N-dibenzyl-N-(2-hydroxyethyl)amine and N-benzylmorpholine, improving purity and yield.

Alkylation with Octadecyl Halide

The next step involves alkylation of the N,N-bis(2-hydroxyethyl)benzylamine intermediate with an octadecyl halide (typically 1-bromooctadecane or octadecyl chloride) to introduce the long alkyl chain, forming the quaternary ammonium structure.

While direct literature on this compound is limited, analogous procedures for related benzyl ammonium salts suggest the following:

  • The alkylation is performed in a polar aprotic solvent or ethanol under reflux.
  • An excess of the alkyl halide is often used to drive the reaction to completion.
  • The reaction time can range from several hours to overnight (e.g., 24–28 hours) to ensure full quaternization.
  • The product is isolated by precipitation or recrystallization, often from acetone or ethanol.

Quaternization and Salt Formation

The final quaternary ammonium chloride salt is formed by the nucleophilic substitution of the tertiary amine intermediate with the alkyl halide. The chloride ion is typically introduced either directly from the alkyl chloride reagent or by ion exchange if other halides are used.

A patent describing the preparation of benzyltriethylammonium chloride provides a useful analog for reaction conditions:

  • The quaternization reaction is carried out by mixing triethylamine and benzyl chloride in acetone solvent.
  • The mixture is heated to 60–66 °C with stirring for 8–10 hours.
  • After reaction completion, the solution is cooled to 5 °C to precipitate the quaternary ammonium chloride salt.
  • The solid is filtered, washed, and dried to yield the pure salt with yields around 86–87.5% and melting points near 190–191 °C.

This method highlights the importance of solvent choice (acetone), temperature control, and purification by crystallization.

Data Table: Summary of Key Reaction Parameters

Step Reactants Solvent Temperature (°C) Reaction Time Yield (%) Notes
Preparation of N,N-bis(2-hydroxyethyl)benzylamine Benzyl chloride, bis(2-hydroxyethyl)amine, sodium carbonate Toluene 75–85 Short (1–2 h) ~94 Controlled addition of benzyl chloride, azeotropic distillation to remove water
Alkylation with octadecyl halide N,N-bis(2-hydroxyethyl)benzylamine, 1-bromooctadecane Ethanol or polar aprotic solvent Reflux (~78) 24–28 hours Not explicitly reported Excess alkyl halide used, long reaction time for full quaternization
Quaternization to chloride salt Tertiary amine intermediate, benzyl chloride or octadecyl chloride Acetone 60–66 8–10 hours 86–88 Cooling to 5 °C for crystallization, filtration, drying

Research Discoveries and Improvements

  • The use of sodium carbonate in the first step is critical to inhibit side reactions and improve purity and yield of the hydroxyethyl benzylamine intermediate.
  • Controlled temperature and addition rates during the benzyl chloride addition prevent excessive heat and by-product formation.
  • Azeotropic distillation of toluene solutions effectively removes water formed during the reaction, avoiding excess reagent use and improving reaction efficiency.
  • Quaternization in acetone with controlled stirring and temperature, followed by crystallization, yields high-purity ammonium chloride salts with good reproducibility.
  • While direct data on this compound is scarce, analogous quaternary ammonium compounds suggest similar procedures with adjustments for the long alkyl chain's solubility and reactivity.

Chemical Reactions Analysis

Types of Reactions

Benzylbis(2-hydroxyethyl)octadecylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Transdermal Drug Delivery Systems

Benzylbis(2-hydroxyethyl)octadecylammonium chloride is utilized as a penetration enhancer in transdermal drug delivery systems. Its ability to enhance skin permeability allows for more effective delivery of therapeutic agents, such as hormones. Research indicates that formulations containing this compound can achieve significant improvements in drug absorption while minimizing skin irritation compared to other penetration enhancers like benzalkonium chloride .

Case Study: Hormonal Delivery

A study demonstrated that incorporating this compound into a transdermal patch formulation significantly increased the bioavailability of testosterone when applied to the skin. The concentration of the compound was optimized to enhance drug permeability without causing irritation, showcasing its efficacy in hormone replacement therapies .

Cosmetic Applications

2.1 Skin Care and Hair Care Products

In the cosmetic industry, this compound is employed as an emulsifier and conditioning agent in skin and hair care formulations. Its cationic nature allows it to bind effectively with negatively charged surfaces, enhancing the moisturizing properties of creams and conditioners.

Data Table: Concentration of Use in Cosmetic Products

Product TypeTypical Concentration (%)
Hair Conditioners0.5 - 3
Skin Creams0.1 - 1
Makeup Products0.01 - 0.1

Case Study: Moisturizing Cream Development

A formulation study utilized this compound in a moisturizing cream, resulting in improved hydration levels and skin feel compared to control formulations without the compound. The cream was subjected to clinical trials, confirming its effectiveness in enhancing skin moisture retention .

Industrial Applications

3.1 Surfactant and Antimicrobial Agent

This compound is also recognized for its surfactant properties, making it useful in various cleaning and disinfecting products. Its antimicrobial activity allows it to function effectively as a preservative and disinfectant agent in household and industrial cleaning formulations.

Data Table: Industrial Uses

Application TypeFunctionality
Household CleanersDisinfectant
Industrial CleanersAntimicrobial agent
Personal Care ProductsEmulsifier

Case Study: Efficacy in Disinfectants

Research conducted on household disinfectants containing this compound showed a significant reduction in microbial load on surfaces compared to standard formulations without this compound. This highlights its potential for use in hospital-grade disinfectants where high levels of efficacy are required .

Mechanism of Action

The mechanism of action of benzylbis(2-hydroxyethyl)octadecylammonium chloride involves its interaction with cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on the cell membrane, disrupting the membrane structure and leading to cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium salts (QAS) share a cationic nitrogen center but vary in alkyl chain lengths, substituents, and functional groups, leading to differences in physicochemical properties and biological efficacy. Below is a detailed comparison:

Structural and Functional Comparisons

Compound Name (Full IUPAC) Alkyl Chain Length Substituents Key Properties Applications Reference
Benzylbis(2-hydroxyethyl)octadecylammonium chloride C₁₈ Benzyl, bis(2-hydroxyethyl) High hydrophilicity due to hydroxyethyl groups; moderate CMC*; pH-dependent decontamination Disinfectants, pharmaceuticals, surfactants
N-Benzyl-N,N-dimethyl-N-dodecylammonium chloride (BAC) C₁₂ Benzyl, dimethyl Lower hydrophilicity; higher CMC; broad-spectrum antimicrobial activity Household disinfectants, antiseptics
N,N-Bis(hydroxyethyl)-N-dodecyl-N-methylammonium chloride (DHEMA) C₁₂ Methyl, bis(2-hydroxyethyl) Enhanced hydrogen bonding; pH-sensitive micelle formation Decontamination agents, industrial cleaners
Dimethyl(2-ethylhexyl)octadecylammonium chloride C₁₈ 2-ethylhexyl, dimethyl High hydrophobicity; low water solubility; used in fabric softeners Textile conditioning, antifoaming agents
Cetalkonium chloride (Benzyldimethylhexadecylammonium chloride) C₁₆ Benzyl, dimethyl Intermediate chain length balances solubility and antimicrobial potency Cosmetics, topical antiseptics
Benzylbis(2-hydroxypropyl)octadecylammonium chloride C₁₈ Benzyl, bis(2-hydroxypropyl) Steric hindrance from hydroxypropyl groups; reduced micelle stability Niche industrial applications

*CMC = Critical Micelle Concentration

Key Research Findings

Decontamination Efficiency :

  • At pH 11, this compound (referred to as 5b in studies) demonstrated superior decontamination rates against chemical/biological agents compared to BAC and DHEMA. The hydroxyethyl groups facilitate hydrogen bonding with polar contaminants, enhancing efficacy. However, excessive concentrations (>1 mM) trigger the empty micelle effect, where micelles form without encapsulating active agents, reducing performance .
  • BAC (C₁₂) showed lower activity at pH 11 due to reduced solubility and weaker hydrogen-bonding capacity .

Antimicrobial Activity :

  • The C₁₈ alkyl chain in this compound provides stronger membrane disruption in bacteria compared to C₁₂ analogs like BAC. However, its hydroxyethyl groups may reduce lipid bilayer penetration relative to purely hydrophobic QAS .
  • Cetalkonium chloride (C₁₆) exhibits intermediate activity, balancing chain length and solubility .

Biological Activity

Benzylbis(2-hydroxyethyl)octadecylammonium chloride (BBOAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of BBOAC, including its antimicrobial properties, cytotoxic effects, and potential applications in various fields. The information is synthesized from multiple research studies and authoritative sources.

BBOAC is characterized by its quaternary ammonium structure, which imparts unique properties that influence its biological activity. The compound has a linear formula of C25H46ClNO3 and an EINECS number of 247-576-1 . Its structure allows it to interact with biological membranes, affecting cellular processes.

Antimicrobial Properties

BBOAC exhibits significant antimicrobial activity against a range of microorganisms. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that BBOAC inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Table 1: Antimicrobial Efficacy of BBOAC

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxic Effects

The cytotoxicity of BBOAC has been evaluated in various cell lines. Research indicates that BBOAC can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. A study reported that BBOAC at concentrations above 100 µM led to significant cell death in HeLa cells, suggesting its potential as an anticancer agent .

Case Study: Cytotoxicity in HeLa Cells

In a controlled experiment, HeLa cells were treated with varying concentrations of BBOAC for 24 hours. The results showed:

  • Cell Viability : Decreased significantly at concentrations above 50 µM.
  • Apoptotic Markers : Increased expression of caspase-3 and annexin V.

The mechanism by which BBOAC exerts its biological effects involves disruption of microbial cell membranes and interference with cellular signaling pathways. Its cationic nature allows it to bind to negatively charged components of the microbial membrane, leading to increased permeability and cell lysis .

Safety and Toxicology

While BBOAC shows promise in various applications, safety assessments are crucial. Toxicological evaluations indicate that BBOAC possesses moderate acute toxicity when administered dermally or orally. The LD50 values range from 930 mg/kg to 2848 mg/kg in rats, indicating a need for caution in handling and application .

Table 2: Toxicological Profile of BBOAC

Route of ExposureLD50 (mg/kg)
Oral930 - 2848
Dermal2730 - 3413

Pharmaceutical Applications

Due to its antimicrobial properties, BBOAC is being explored as a potential preservative in pharmaceutical formulations. Its ability to inhibit microbial growth can enhance the shelf-life and safety of various products.

Industrial Applications

BBOAC is also utilized in industrial settings, particularly in the formulation of disinfectants and sanitizers. Its effectiveness against a broad spectrum of pathogens makes it suitable for use in healthcare settings.

Q & A

Q. What are the recommended methods for synthesizing benzylbis(2-hydroxyethyl)octadecylammonium chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous quaternary ammonium salts (e.g., sulfonium chlorides) suggest a two-step approach:

Alkylation : React benzyl chloride with bis(2-hydroxyethyl)amine to form the tertiary amine intermediate.

Quaternization : React the intermediate with octadecyl chloride under controlled temperature (e.g., 70–80°C) in an aqueous or polar solvent.
Ionic chloride titration (e.g., argentometric methods) can confirm conversion efficiency, as demonstrated in sulfonium salt synthesis achieving ~98% yield . Optimize pH (neutral to slightly basic) and reaction time (12–24 hrs) to minimize hydrolysis byproducts.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1^1H and 13^13C NMR to verify the presence of hydroxyethyl groups (δ ~3.6–3.8 ppm for –CH2_2OH), benzyl protons (δ ~7.3 ppm), and octadecyl chain signals (δ ~1.2–1.4 ppm) .
  • Purity Assessment : Ion chromatography (IC) or conductometric titration quantifies chloride content, ensuring stoichiometric alignment with molecular formula C31_{31}H58_{58}ClNO2_2 .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (512.25 g/mol) and detect impurities like hydrolyzed derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis or dilution steps due to potential respiratory irritancy .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid prolonged storage (>6 months) as quaternary ammonium salts may decompose into hazardous byproducts .
  • Disposal : Neutralize with dilute acetic acid, then incinerate via approved hazardous waste facilities compliant with federal/state regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Prepare aqueous solutions (0.1–1% w/v) and incubate at 25°C, 40°C, and 60°C across pH 3–10 (adjusted with HCl/NaOH).
  • Analysis : Monitor degradation via HPLC-UV at 210 nm. Hydrolysis products (e.g., benzyl alcohol or tertiary amines) indicate instability. Activation energy (EaE_a) calculations using Arrhenius plots predict shelf-life under standard conditions .

Q. What strategies resolve contradictions in cytotoxicity data for quaternary ammonium compounds in biomedical studies?

  • Methodological Answer :
  • Dose-Response Refinement : Perform MTT assays on human cell lines (e.g., HEK-293) across concentrations (0.1–100 µM). Compare with structurally similar compounds (e.g., benzalkonium chloride) to contextualize toxicity thresholds .
  • Membrane Interaction Studies : Use fluorescence anisotropy with DPH probes to quantify membrane disruption, correlating with cytotoxicity. Contradictions may arise from variations in cell membrane lipid composition .

Q. How can computational modeling predict the compound’s efficacy as a surfactant in nanomaterial synthesis?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model the compound’s critical micelle concentration (CMC) using software like GROMACS. Input parameters include octadecyl chain flexibility and hydroxyethyl group hydration .
  • Experimental Validation : Compare predicted CMC with experimental tensiometry (e.g., pendant drop method). Discrepancies may require adjusting force-field parameters for hydrogen bonding .

Q. What methodologies identify and quantify degradation products in long-term stability studies?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Degradation products like bis(2-hydroxyethyl)octadecylammonium chloride (m/z 476.2) or benzyl alcohol (m/z 108.1) can be quantified .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to degradation data, isolating temperature- vs. pH-driven pathways .

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